

# Review of Flonicamid's development and registration history

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flonicamid*

Cat. No.: *B1672840*

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An In-depth Technical Guide to the Development and Registration History of **Flonicamid**

## Introduction

**Flonicamid** is a systemic insecticide belonging to the pyridinecarboxamide chemical class, distinguished by its novel mode of action that selectively targets sucking insects.[1][2][3] Discovered in 1992 by Ishihara Sangyo Kaisha, Ltd. (ISK), it emerged from research into trifluoromethylpyridine derivatives for aphid control.[4][5] **Flonicamid** provides effective and long-lasting control of a wide range of aphid species and other sucking insect pests, such as whiteflies, thrips, and leafhoppers, in various crops. Its unique mechanism of action, which involves the rapid inhibition of feeding, makes it a valuable tool for integrated pest management (IPM) and resistance management programs. This technical guide provides a comprehensive overview of the development and registration history of **Flonicamid**, detailing its chemical synthesis, mode of action, metabolic pathways, toxicological profile, and regulatory journey.

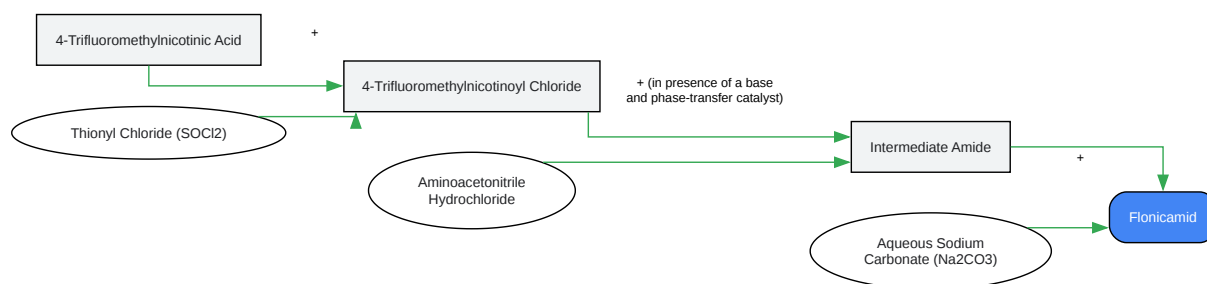
## Development History

The development of **Flonicamid** marked a significant advancement in the control of piercing-sucking insect pests. Its journey from a laboratory discovery to a commercial product involved extensive research into its chemical properties, biological activity, and safety profile.

## Discovery and Synthesis

**Flonicamid**, with the development code IKI-220, was discovered by Ishihara Sangyo Kaisha, Ltd. in 1992. The discovery stemmed from the observation that certain trifluoromethylpyridine derivatives exhibited insecticidal properties against aphids. The chemical name for **Flonicamid** is N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide.

The commercial synthesis of **Flonicamid** is a multi-step process that begins with 4-trifluoromethylnicotinic acid. This starting material is converted to its acid chloride form, which is then reacted with aminoacetonitrile hydrochloride. The resulting intermediate amide undergoes treatment with aqueous sodium carbonate to yield the final **Flonicamid** product. A patented synthesis method involves the reaction of 4-trifluoromethylnicotinoyl chloride with methylene aminoacetonitrile, followed by treatment with aqueous sodium carbonate.



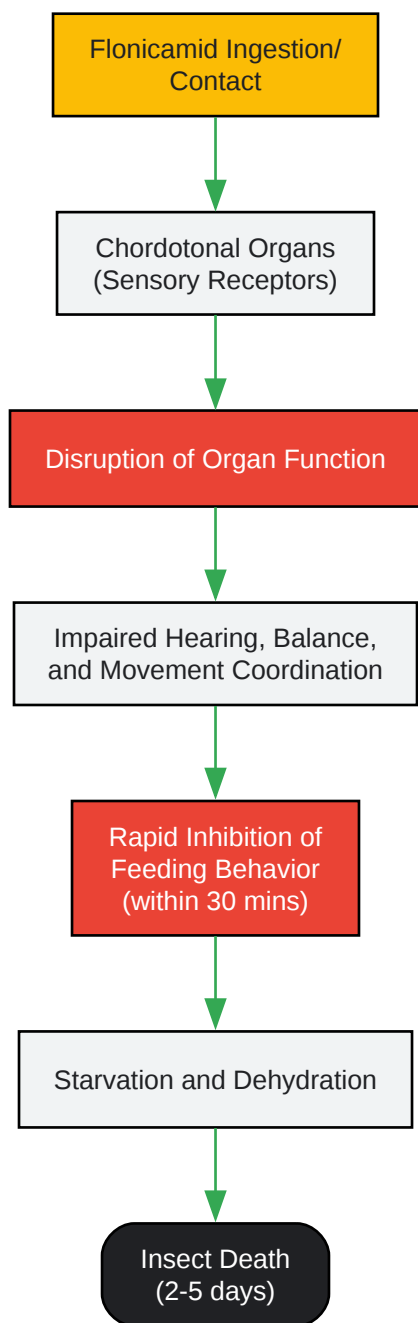
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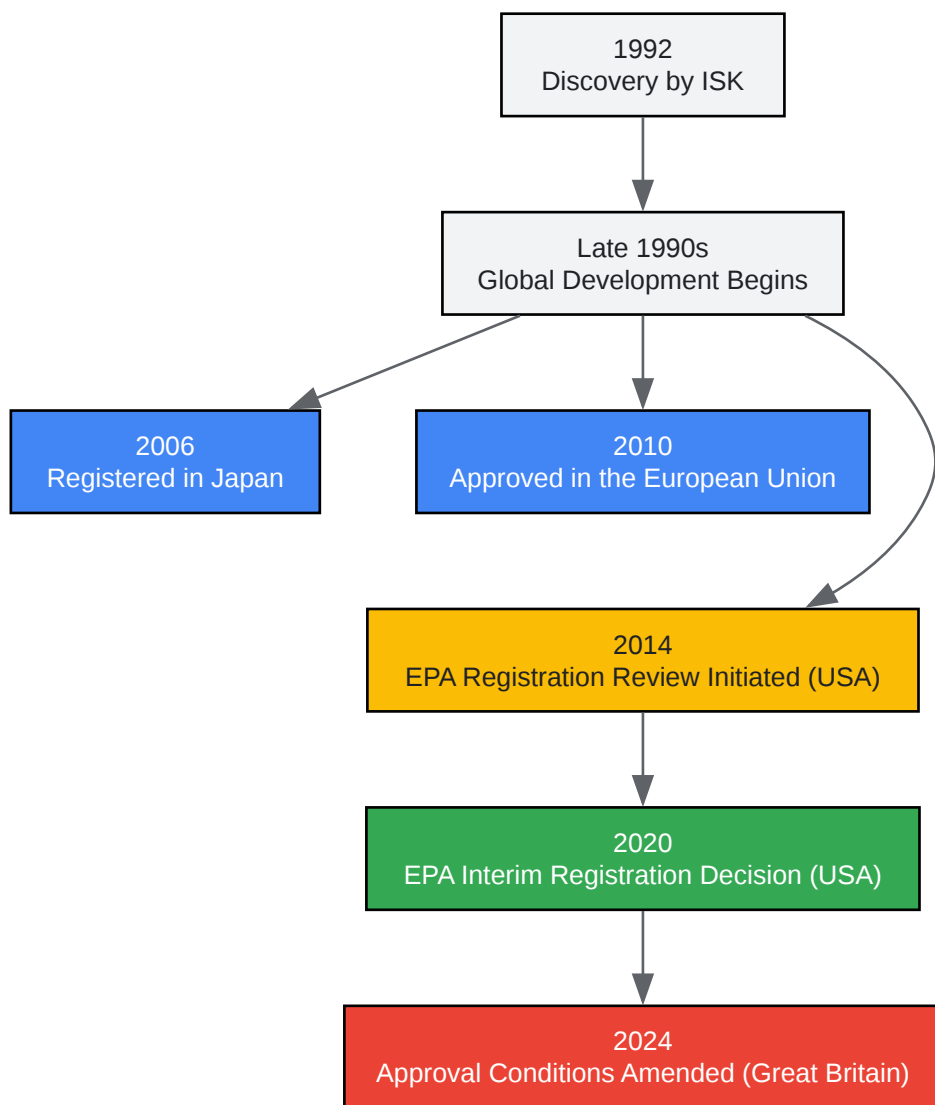
Caption: Chemical Synthesis Pathway of **Flonicamid**.

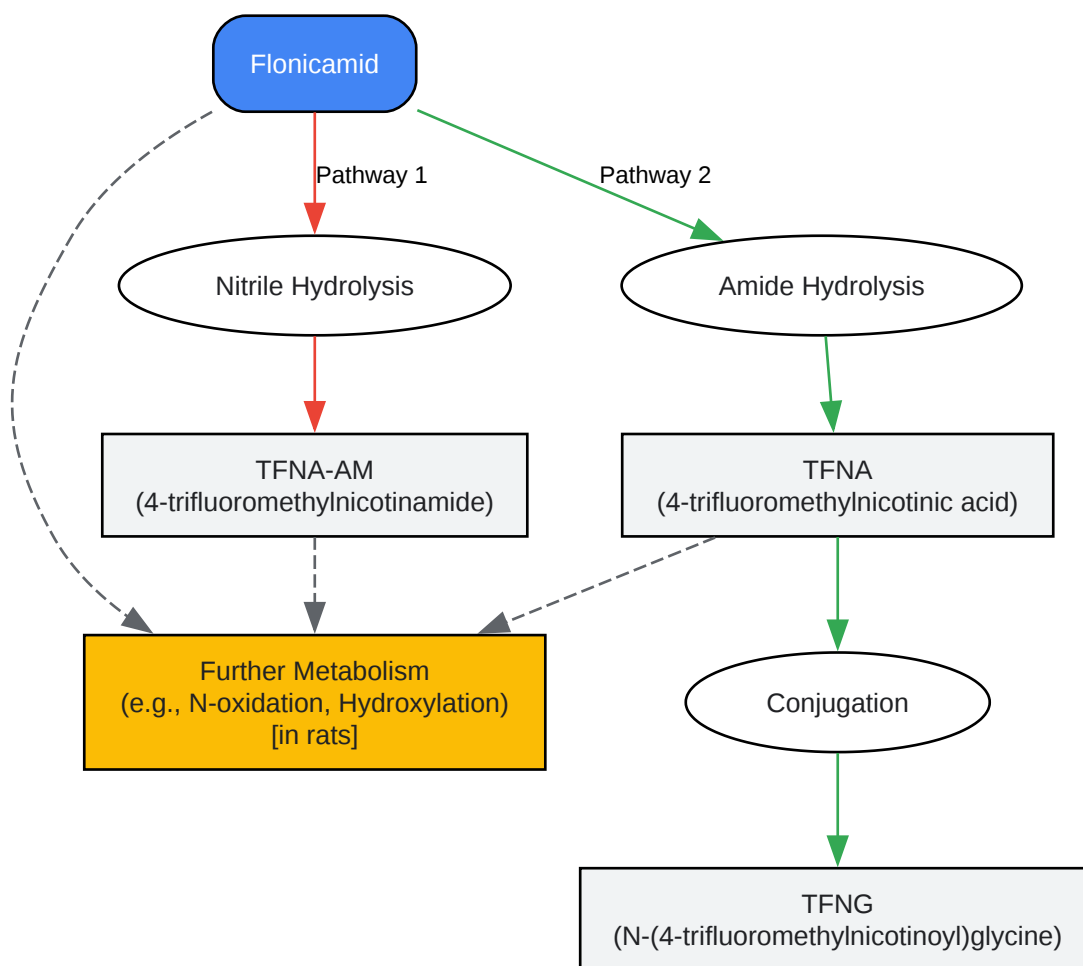
## Mode of Action

**Flonicamid** possesses a unique mode of action that distinguishes it from other insecticides like neonicotinoids and pymetrozine. It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 29, acting as a chordotonal organ modulator. Chordotonal organs are sensory receptors in insects that are crucial for hearing, balance, and spatial orientation. By disrupting these organs, **Flonicamid** interferes with the insect's ability to coordinate movement and feed.

Upon ingestion or contact, **Flonicamid** rapidly inhibits the feeding behavior of susceptible insects, with feeding cessation observed within 15 to 30 minutes. The insects are unable to penetrate plant tissues with their stylets, leading to starvation and dehydration, and ultimately death within two to five days. While the precise protein target is not fully elucidated, it is known to be different from that of other insecticides. Some research suggests that **Flonicamid's** metabolite, TFNA-AM, is a potent blocker of sensory discharge in the chordotonal organs.







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- To cite this document: BenchChem. [Review of Flonicamid's development and registration history]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672840#review-of-flonicamid-s-development-and-registration-history\]](https://www.benchchem.com/product/b1672840#review-of-flonicamid-s-development-and-registration-history)

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